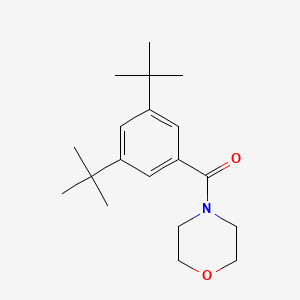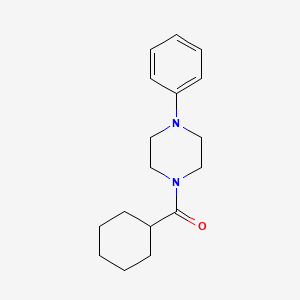
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide, also known as HPPH, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. HPPH belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide involves its ability to bind to the mitochondria of cells. Mitochondria are organelles that are responsible for producing energy in cells. 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide binds to the mitochondrial membrane and disrupts the electron transport chain, which leads to the production of ROS. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells. This ultimately leads to cell death.
Biochemical and Physiological Effects:
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and disrupt the cell cycle. In normal cells, 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have minimal toxicity and does not affect cell viability or function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide in lab experiments is its ability to selectively target cancer cells. 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. Another advantage is its potential use in PDT, which is a non-invasive and targeted cancer treatment.
One of the limitations of using 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness. Another limitation is its potential for off-target effects, which can lead to toxicity in normal cells.
Orientations Futures
There are several future directions for the use of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide in scientific research. One direction is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide involves the reaction of 4-hydroxybenzohydrazide with 1-propyl-4-piperidinone in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. After the reaction is complete, the product is purified through a series of steps, including filtration, washing, and drying. The yield of 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide can vary depending on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is cancer research. 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It works by binding to the mitochondria of cancer cells, which leads to the production of reactive oxygen species (ROS) and ultimately causes cell death.
4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has also been studied for its potential use in photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of a photosensitizer, such as 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide, which is activated by light. When 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide is exposed to light of a specific wavelength, it produces ROS, which can kill cancer cells. PDT with 4-hydroxy-N'-(1-propyl-4-piperidinylidene)benzohydrazide has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Propriétés
IUPAC Name |
4-hydroxy-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-2-9-18-10-7-13(8-11-18)16-17-15(20)12-3-5-14(19)6-4-12/h3-6,19H,2,7-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIYUVJOPLUEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5760823.png)

![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)

![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)

![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)